![molecular formula C12H12BrN3OS B3000572 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207038-93-4](/img/structure/B3000572.png)
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound that features an imidazole ring, a thioacetamide group, and a bromophenyl moiety. This type of compound is of interest due to its potential biological activities, particularly as an anticancer agent. The presence of the imidazole ring is significant as it is a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form a diverse set of products, including thiophene, thiazole, and pyrazole derivatives . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be further transformed into various heterocyclic compounds . Similarly, thioureido-acetamides can be used as starting materials for heterocyclic syntheses in one-pot cascade reactions .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods such as NMR and LC-MS/MS, and their preferred tautomeric forms can be determined by DFT calculations . The presence of substituents on the heterocyclic core can significantly influence the molecular properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives is quite versatile, allowing for the synthesis of a variety of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can yield thiole derivatives, which can then react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents can afford polysubstituted thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect these properties, which in turn can influence their biological activity. The antitumor activities of such compounds are often evaluated in vitro using various human cancer cell lines, and some derivatives have shown high inhibitory effects . The compounds' ability to induce apoptosis is also a key factor in their potential as anticancer agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKABTDSJUAEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.